The Dual Inhibitor PF-431396: A Technical Guide to its Mechanism of Action on FAK and PYK2
The Dual Inhibitor PF-431396: A Technical Guide to its Mechanism of Action on FAK and PYK2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of PF-431396, a potent, orally active, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2] This document details the inhibitory profile of PF-431396, its binding mode within the kinase domains of FAK and PYK2, and its effects on downstream signaling pathways. Detailed experimental protocols for biochemical and cell-based assays are provided to enable researchers to effectively utilize this compound in their studies.
Introduction to FAK and PYK2
Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (PYK2) are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including cell adhesion, migration, proliferation, and survival.[3] They are key components of focal adhesions, which are dynamic structures that link the actin cytoskeleton to the extracellular matrix.
FAK is ubiquitously expressed and is activated by integrin clustering and growth factor receptor stimulation.[4] Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[3][5] This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, thereby initiating a cascade of signaling events.
PYK2, also known as FAK2, shares a high degree of sequence and structural homology with FAK.[5] While FAK is widely expressed, PYK2 expression is more restricted, with high levels found in the central nervous system and hematopoietic cells.[6] A key distinction in their activation is that PYK2 is responsive to stimuli that elevate intracellular calcium levels and to various stress signals.[7][8] The autophosphorylation site in PYK2 corresponding to FAK Y397 is Y402.[5]
Given their significant roles in pathological processes such as cancer metastasis and inflammation, both FAK and PYK2 are attractive therapeutic targets.
PF-431396: A Dual Inhibitor of FAK and PYK2
PF-431396 is a potent and selective dual inhibitor of FAK and PYK2.[7][9] Its ability to simultaneously target both kinases makes it a valuable tool for investigating the roles of the FAK family of kinases in various biological systems.
Inhibitory Potency
PF-431396 exhibits nanomolar potency against both FAK and PYK2 in enzymatic assays. The inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM) |
| FAK | 2[1][2][10] |
| PYK2 | 11[1][2][10] |
| FAK (alternative reported value) | ~27[7][9] |
| PYK2 (alternative reported value) | ~19[7][9] |
Note: Variations in reported IC50 values can arise from different assay conditions and methodologies.
Mechanism of Action and Binding Mode
PF-431396 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of both FAK and PYK2.[7][9] This binding prevents the phosphorylation of the kinases and their downstream substrates.[7][9]
Crystallographic studies of PF-431396 in complex with the PYK2 kinase domain reveal that the trifluoromethyl pyrimidine moiety of the inhibitor occupies the adenine binding pocket.[6] The sulfonamide group of PF-431396 forms hydrophobic interactions with residues in the glycine-rich loop, including Leu-431, Gly-432, and Val-439.[6] Molecular modeling suggests a similar binding mode for PF-431396 within the FAK kinase domain, with minor conformational changes in the glycine-rich loop.[6] This high degree of conservation in the ATP-binding site between FAK and PYK2 explains the dual inhibitory activity of PF-431396.[6]
FAK and PYK2 Signaling Pathways
Inhibition of FAK and PYK2 by PF-431396 disrupts their downstream signaling cascades. Upon activation, FAK and PYK2 recruit and phosphorylate a host of signaling proteins, leading to the activation of several key pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.
Below is a diagram illustrating the central signaling pathways regulated by FAK and PYK2.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of PF-431396.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a luminescent-based kinase assay to measure the inhibitory effect of PF-431396 on FAK or PYK2 activity.
Materials:
-
Recombinant human FAK or PYK2 kinase domain (e.g., from Promega or SignalChem).
-
Poly (4:1 Glu, Tyr) peptide substrate.
-
PF-431396.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[11]
-
ATP.
-
384-well white plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of PF-431396 in DMSO, and then dilute further in kinase buffer.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the diluted PF-431396 or DMSO (vehicle control).
-
Add 2.5 µL of a 2X kinase/substrate mixture (containing the appropriate concentration of FAK or PYK2 and poly(Glu,Tyr) substrate in kinase buffer).
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in kinase buffer). The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP-Glo™ Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of PF-431396 relative to the DMSO control and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
Cellular Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of PF-431396 on FAK and PYK2 autophosphorylation in a cellular context.
Materials:
-
Cell line expressing FAK and/or PYK2 (e.g., RAW 264.7 macrophages, A20 B-cells).[2][12]
-
Cell culture medium and supplements.
-
PF-431396.
-
Stimulant (if required to induce phosphorylation, e.g., LPS, anti-Ig).
-
Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
Protease inhibitor cocktail.
-
RIPA Lysis Buffer.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies:
-
Phospho-FAK (Y397)
-
Total FAK
-
Phospho-PYK2 (Y402)
-
Total PYK2
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free medium for 2-4 hours before treatment.
-
Pre-treat cells with various concentrations of PF-431396 (e.g., 0, 1, 5, 10 µM) for 1-2 hours.[12]
-
If necessary, stimulate the cells with an appropriate agonist for a predetermined time to induce FAK/PYK2 phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (phospho-specific and total protein) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal and the loading control.
Conclusion
PF-431396 is a well-characterized dual inhibitor of FAK and PYK2, demonstrating potent activity in both biochemical and cellular assays. Its ATP-competitive mechanism of action and well-defined binding mode make it an invaluable research tool for elucidating the complex roles of FAK and PYK2 in health and disease. The experimental protocols provided herein offer a robust framework for researchers to investigate the effects of PF-431396 on FAK/PYK2 signaling and its downstream cellular consequences.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Pyk2 FERM domain: a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. PYK2 Kinase Enzyme System [worldwide.promega.com]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com.cn [promega.com.cn]
- 12. researchgate.net [researchgate.net]
